molecular formula C12H16K6O29S6 B13408683 hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate

hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate

Cat. No.: B13408683
M. Wt: 1051.2 g/mol
InChI Key: VIMPGLZYQCCLIC-NVBZBKOESA-H
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Description

Hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate (CAS: 386229-70-5) is a highly sulfated oligosaccharide derivative with a complex stereochemical architecture. Its structure comprises two fused sugar rings: a furan (oxolan) and a pyran (oxan) moiety, each substituted with multiple sulfonatooxy (-O-SO₃⁻) groups and hydroxymethyl/hydroxy substituents. The hexapotassium counterions neutralize the compound’s high anionic charge, enhancing its solubility in aqueous systems .

Properties

Molecular Formula

C12H16K6O29S6

Molecular Weight

1051.2 g/mol

IUPAC Name

hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/C12H22O29S6.6K/c13-1-4-6(14)8(39-45(24,25)26)9(40-46(27,28)29)11(35-4)37-12(3-34-43(18,19)20)10(41-47(30,31)32)7(38-44(21,22)23)5(36-12)2-33-42(15,16)17;;;;;;/h4-11,13-14H,1-3H2,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;;;/q;6*+1/p-6/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;/m1....../s1

InChI Key

VIMPGLZYQCCLIC-NVBZBKOESA-H

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sucrose Hexasulfate, Potassium Salt involves the sulfation of sucrose. The process typically includes the reaction of sucrose with sulfur trioxide in the presence of a suitable solvent, such as pyridine or dimethylformamide. The reaction conditions often require controlled temperatures and specific reaction times to ensure complete sulfation .

Industrial Production Methods: Industrial production of Sucrose Hexasulfate, Potassium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods to obtain the technical grade compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sucrose Hexasulfate, Potassium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sucrose Hexasulfate, Potassium Salt involves its ability to form a protective barrier on mucosal surfaces. This is particularly relevant in its use as a reference standard for sucralfate, which protects gastric epithelial cells from acid and pepsin-induced damage. The compound interacts with proteins and other molecules on the cell surface, forming a protective layer that prevents further damage .

Comparison with Similar Compounds

Key Features:

  • Structural Complexity : The compound exhibits six sulfonate groups distributed across its furan and pyran rings, contributing to its high charge density and reactivity.
  • Stereochemistry : The (2R,3R,4S,5R,6R) and (2S,3S,4R,5R) configurations dictate its three-dimensional conformation, influencing interactions with biomolecules .

The target compound is compared below with structurally or functionally related sulfated/phosphorylated carbohydrates and their derivatives.

Table 1: Comparative Analysis of Key Compounds

Compound Name (CAS or CID) Molecular Features Functional Groups Key Properties Applications References
Target Compound (386229-70-5) Disaccharide backbone (furan + pyran), 6 sulfonates Sulfonatooxy (-O-SO₃⁻), hydroxyl (-OH) High solubility, anionic charge, stereospecificity Biochemical assays, drug development (theoretical)
Sodium Pentosan Polysulfate (37319-17-8) Xylan polysaccharide backbone, multiple sulfate esters Sulfate (-O-SO₃⁻), hydroxyl Anticoagulant, anti-inflammatory Treatment of interstitial cystitis, osteoarthritis
Sodium (2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl sulfate (125113-68-0) Monosaccharide derivative, ketone group Sulfate (-O-SO₃⁻), hydroxyl, ketone Antioxidant, antimicrobial Biomedical research, industrial preservatives
Hexasodium Phosphate (C6H12Na6O24P6) Cyclohexyl backbone, six phosphate groups Phosphate (-PO₄³⁻), hydroxyl Metal chelation, pH buffering Biochemistry (enzyme studies), nanotechnology
CID 63015 (PubChem) Undisclosed structure (similar applications) Sulfate/sulfonate groups High reactivity Research applications (general)

Detailed Analysis:

Structural and Functional Contrasts
  • Sulfonate vs. Sulfate Groups : The target compound’s sulfonatooxy groups (-O-SO₃⁻) are directly bonded to carbon, unlike sulfate esters (-O-SO₃⁻) in sodium pentosan polysulfate. This confers greater chemical stability to the target compound under acidic conditions .
  • Charge Density: With six sulfonates, the target compound surpasses sodium pentosan polysulfate (variable sulfation) and monosaccharide derivatives (e.g., CID 63015) in anionic charge, enhancing its binding affinity to cationic biomolecules .
Limitations and Challenges
  • Synthesis Complexity : The target compound’s stereospecific sulfonation demands precise reaction conditions, increasing production costs compared to simpler analogs like CID 63015 .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple sulfonate groups and hydroxyl functionalities. Its molecular formula and structural details can be referenced in chemical databases such as PubChem.

Molecular Structure

PropertyValue
Molecular FormulaC₁₄H₁₈K₆O₂₄S₆
Molecular Weight704.8 g/mol
IUPAC NameHexapotassium salt of a complex sulfate derivative

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of multiple sulfonate groups enhances its solubility and reactivity in biological systems.

  • Antimicrobial Properties : Research indicates that the compound exhibits significant antimicrobial activity against a range of pathogens. The sulfonate groups are believed to disrupt bacterial cell membranes, leading to cell lysis.
  • Antiviral Effects : Studies have shown that this compound can inhibit viral replication in vitro. It appears to interfere with viral entry into host cells by binding to viral surface proteins.
  • Anti-inflammatory Activity : The compound has been noted for its anti-inflammatory properties in various experimental models. It may inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies

  • Study on Antimicrobial Activity : In a controlled laboratory study, hexapotassium sulfate was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms, demonstrating its potential as an antimicrobial agent.
  • Viral Inhibition Study : A study published in the Journal of Virology reported that the compound reduced the viral load of influenza virus in cell cultures by over 70% at concentrations of 50 µg/mL.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups, suggesting its potential therapeutic application in inflammatory diseases.

Research Findings

Recent research has focused on elucidating the precise mechanisms through which hexapotassium sulfate exerts its biological effects. Key findings include:

  • Binding Affinity : Studies using surface plasmon resonance have shown high binding affinity between the compound and specific protein targets involved in inflammation.
  • Cellular Uptake : Fluorescence microscopy has demonstrated effective cellular uptake of the compound in human epithelial cells, supporting its potential use as a drug delivery system.

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